molecular formula C12H13NO4 B3039869 alpha-Acetoxy-(3,4-dimethoxyphenyl)acetonitrile CAS No. 13782-40-6

alpha-Acetoxy-(3,4-dimethoxyphenyl)acetonitrile

Cat. No.: B3039869
CAS No.: 13782-40-6
M. Wt: 235.24 g/mol
InChI Key: LKNCDGJBTFTWRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

alpha-Acetoxy-(3,4-dimethoxyphenyl)acetonitrile: is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 g/mol . It is characterized by the presence of an acetoxy group attached to a phenyl ring substituted with two methoxy groups and an acetonitrile group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Acetoxy-(3,4-dimethoxyphenyl)acetonitrile typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the acetylation process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

alpha-Acetoxy-(3,4-dimethoxyphenyl)acetonitrile is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic properties and drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of alpha-Acetoxy-(3,4-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenylacetonitrile, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to modify enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Uniqueness: alpha-Acetoxy-(3,4-dimethoxyphenyl)acetonitrile is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in chemical and biological systems that are not observed with similar compounds .

Properties

IUPAC Name

[cyano-(3,4-dimethoxyphenyl)methyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)17-12(7-13)9-4-5-10(15-2)11(6-9)16-3/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNCDGJBTFTWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C#N)C1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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